Fmoc-Abu(2){4-(2-Bztz)}-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Abu(2){4-(2-Bztz)}-OH typically involves the following steps:
Protection of the Amino Group: The amino group of aminobutyric acid is protected using the Fmoc group. This is achieved by reacting aminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling with Benzo[d]thiazole: The protected aminobutyric acid is then coupled with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Abu(2){4-(2-Bztz)}-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Substitution Reactions: The benzo[d]thiazole moiety can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or EDC in the presence of DMAP.
Substitution: Various electrophiles in the presence of a base.
Major Products
Deprotection: Free amino group-containing derivatives.
Coupling: Peptide chains or fragments.
Substitution: Functionalized benzo[d]thiazole derivatives.
Scientific Research Applications
Fmoc-Abu(2){4-(2-Bztz)}-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Investigated for its potential in developing new therapeutic agents.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-Abu(2){4-(2-Bztz)}-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzo[d]thiazole moiety can interact with various biological targets, potentially influencing protein-protein interactions and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Abu-OH: A simpler derivative without the benzo[d]thiazole moiety.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Gly-OH: Contains a glycine residue.
Uniqueness
Fmoc-Abu(2){4-(2-Bztz)}-OH is unique due to the presence of the benzo[d]thiazole moiety, which imparts specific chemical and biological properties. This makes it particularly useful in applications where interactions with biological targets are crucial .
Properties
Molecular Formula |
C26H22N2O4S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S)-4-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C26H22N2O4S/c29-25(30)22(13-14-24-27-21-11-5-6-12-23(21)33-24)28-26(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,22H,13-15H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
InChI Key |
ZBJDMKFLCVTVKW-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=NC5=CC=CC=C5S4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NC5=CC=CC=C5S4)C(=O)O |
Origin of Product |
United States |
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